physicochemical characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
physicochemical characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
Foreword: Understanding a Critical Synthetic Building Block
5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is a key intermediate in contemporary medicinal chemistry. Its bifunctional nature, featuring a protected amine and a carboxylic acid on the versatile indole scaffold, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors and antiviral agents.[1][2][3][4] The indole-2-carboxylic acid moiety itself is a recognized scaffold for developing potent inhibitors of targets like HIV-1 integrase.[2][4] This guide provides a detailed examination of the essential physicochemical properties of this compound, offering researchers and drug development professionals the technical insights required for its effective application in synthesis, formulation, and biological screening.
Molecular Identity and Core Properties
The structure combines the aromatic indole core with a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar, acidic carboxylic acid function. This unique combination governs its reactivity, solubility, and interaction with biological systems.[1]
| Property | Value | Source |
| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-1H-indole-2-carboxylic acid | |
| CAS Number | 138730-81-1 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [5] |
| Molecular Weight | 276.29 g/mol |
Solubility Profile: A pH-Dependent Characteristic
Scientific Rationale: Aqueous solubility is a critical parameter in drug development, influencing everything from reaction conditions in aqueous media to bioavailability and formulation strategies. For an ionizable molecule like 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, solubility is intrinsically linked to pH due to the presence of the carboxylic acid group.
The carboxylic acid moiety (pKa ~4-5) is deprotonated at physiological pH, forming a more soluble carboxylate salt.[1] Conversely, in acidic media (pH < 4), the compound exists predominantly in its less soluble, neutral form. The bulky, non-polar Boc group contributes to the compound's overall low solubility in neutral aqueous solutions. Understanding this pH-dependency is crucial for designing purification protocols (e.g., acid-base extraction) and for solubilizing the compound for biological assays.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol determines the thermodynamic solubility of the compound at a specific pH and temperature.
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Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 5.0, 7.4) using standard phosphate or citrate buffer systems.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial.
-
Scientist's Insight: "Excess" is key to ensuring saturation. A good starting point is 5-10 mg/mL, or until a visible solid residue persists.
-
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Scientist's Insight: This extended period ensures the system reaches thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation.
-
Scientist's Insight: Avoid disturbing the solid pellet. Filtering the supernatant through a 0.22 µm syringe filter is also recommended, but be cautious of potential compound adsorption to the filter material.
-
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a stock solution of the compound in an organic solvent (e.g., DMSO or Methanol).
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Testing.
Acidity and Lipophilicity (pKa & LogP)
Scientific Rationale: The ionization state (governed by pKa) and lipophilicity (measured as LogP) are foundational parameters that dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
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pKa (Acid Dissociation Constant): This compound has two potential acidic protons: the carboxylic acid O-H and the indole N-H.
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Carboxylic Acid: Expected pKa is in the range of 4-5, typical for aromatic carboxylic acids.[6] This is the primary determinant of its pH-dependent solubility.
-
Indole N-H: The pKa of the indole N-H is much higher, typically around 17, meaning it does not dissociate under physiological conditions.
-
-
LogP (Octanol-Water Partition Coefficient): This value measures the compound's distribution between an oily (octanol) and an aqueous phase, indicating its lipophilicity. The bulky tert-butyl group significantly increases lipophilicity compared to the parent 5-amino-1H-indole-2-carboxylic acid. A higher LogP generally correlates with better membrane permeability, but excessively high values can lead to poor aqueous solubility and non-specific binding.
| Parameter | Predicted Value | Significance |
| pKa (Carboxylic Acid) | ~4.5 | Governs solubility and charge state in physiological environments. |
| Calculated LogP | ~2.5 - 3.5 | Balanced lipophilicity, suggesting potential for membrane permeability. |
Diagram of pH-Dependent Species
Caption: Equilibrium between protonated and deprotonated forms.
Chemical Stability: The Labile Boc Group
Scientific Rationale: Understanding a compound's stability is paramount for defining storage conditions, compatible reaction solvents, and potential degradation pathways. While the indole core is relatively robust, the tert-butoxycarbonyl (Boc) group, especially when attached to an indole nitrogen, is known for its lability.
The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid).[7][8] However, Boc groups on indoles are significantly less stable than on aliphatic amines and can be cleaved under surprisingly mild conditions.[9] Reports indicate that heating in the presence of a weak base like carbonate or even warming a solution to 40°C during rotary evaporation can cause partial or complete deprotection.[9] This heightened sensitivity is due to the electronic nature of the indole ring, where the nitrogen's lone pair is delocalized into the aromatic system, weakening the N-C bond of the carbamate.[9]
Key Considerations:
-
Storage: Store the compound in a cool, dry place, ideally at 2-8°C.[10]
-
Reaction Conditions: Avoid prolonged heating, especially under basic or even mildly acidic conditions, if retention of the Boc group is desired.
-
Purification: Use caution during workup and purification steps. Concentration at elevated temperatures should be minimized.
Spectroscopic Profile
A comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm .
-
Indole Aromatic Protons: A series of multiplets and doublets between δ 6.8 and 8.0 ppm are expected, corresponding to the protons on the indole ring.[1]
-
Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (δ > 11 ppm ), which is exchangeable with D₂O.
-
Amine Proton (N-H): A singlet in the aromatic region, also exchangeable with D₂O.
-
-
¹³C NMR:
-
Boc Group: Two distinct signals are expected: one for the quaternary carbon at ~δ 80-85 ppm and one for the three equivalent methyl carbons at ~δ 27-32 ppm .[1]
-
Carbonyl Carbons: The carboxylic acid carbonyl will appear downfield around ~δ 170 ppm , while the carbamate carbonyl will be in the ~δ 150-155 ppm region.
-
Indole Carbons: A series of signals in the aromatic region (~δ 100-140 ppm ).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear signatures for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ .[11][12]
-
N-H Stretch (Amine & Indole): A moderate, sharp peak around 3300-3400 cm⁻¹ .
-
C=O Stretch (Carbonyls): Two distinct, strong absorption bands are expected. The carboxylic acid C=O stretch appears around 1690-1720 cm⁻¹ , while the carbamate C=O stretch appears at a slightly higher frequency, typically 1720-1740 cm⁻¹ .
-
C-O Stretch (Carboxylic Acid & Carbamate): Strong bands in the 1210-1320 cm⁻¹ region.[11]
Mass Spectrometry (MS)
-
Molecular Ion (M+H)⁺: For ESI+, the expected peak would be at m/z 277.12.
-
Key Fragmentation: The most characteristic fragmentation pathway is the loss of the tert-butyl group or the entire Boc group.
-
Loss of tert-butyl cation (-57 Da): A fragment corresponding to [M - C₄H₉]⁺.
-
Loss of isobutylene (-56 Da): A common rearrangement pathway for Boc groups.
-
Loss of CO₂ (-44 Da): Decarboxylation from the carboxylic acid group.
-
Loss of the entire Boc group (-101 Da): Cleavage to yield the 5-amino-1H-indole-2-carboxylic acid fragment. This is often a prominent peak.[13]
-
References
-
Reddit user discussion on Boc-indole stability. (2024). r/OrganicChemistry. [Link]
-
Al-dujaili, L. J., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PubMed Central. [Link]
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Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters. [Link]
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Al-dujaili, L. J., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. [Link]
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Chembase.cn. (n.d.). 5-(tert-Butoxycarbonylamino)-1H-Indole-2-Carboxylic Acid. [Link]
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PubChem. (n.d.). 5-Amino-1H-indole-2-carboxylic acid. [Link]
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Lead Sciences. (n.d.). 5-((tert-Butoxycarbonyl)amino)-3-methyl-1H-indole-2-carboxylic acid. [Link]
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van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
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University of Colorado Boulder. (n.d.). IR: carboxylic acids. [Link]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
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PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
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PubMed. (n.d.). I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles. [Link]
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ScienceDirect. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]
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